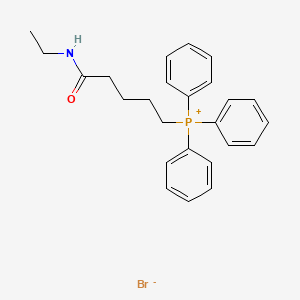
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide
Overview
Description
Triphenylphosphonium compounds are often used in the field of medicinal chemistry due to their ability to target mitochondria . They are effective in delivering drugs and probes to the mitochondria because of their lipophilic character, which allows them to readily cross membranes, and their large cationic radius, which enables mitochondrial uptake due to the mitochondria’s negative membrane potential .
Synthesis Analysis
The synthesis of triphenylphosphonium compounds often involves the use of para-substituted triphenylphosphine . For example, one method involves dissolving para-substituted triphenylphosphine in toluene, adding 1-bromobutane, and stirring the reaction at a specific temperature for a specific time under a reflux condenser .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium compounds is characterized by a phosphonium ion (P+) attached to three phenyl rings . Structural modifications to the phenyl rings can affect the properties of the compound. For instance, decreasing the electron density on the phosphorus atom can prevent the dissipation of the mitochondrial membrane potential .
Scientific Research Applications
Analytical Chemistry Applications
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), a derivative, serves as a precolumn derivatization reagent for amino acid analysis in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). It enhances the detection sensitivity for amino acids significantly, allowing for sub-femtomole level detection. This sensitivity boost (approximately 500-fold for derivatized amino acids) aids in the high-efficiency analysis of biological samples, showcasing the compound's utility in sensitive analytical applications (Inagaki & Toyo’oka, 2012).
Organic Synthesis Enhancements
In organic chemistry, derivatives of triphenylphosphonium bromide, including those related to "(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide," are utilized in various synthesis reactions. They play crucial roles in the formation of novel compounds through reactions such as the Wittig reaction, offering pathways to synthesize complex molecules. For instance, the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate via Wittig reaction demonstrates the utility of these derivatives in constructing molecules with potential biological activity (Vostrikov et al., 2010).
Material Science and Nanotechnology
Triphenylphosphonium derivatives are also applied in material science, particularly in the synthesis and modification of nanoparticles and dendrimers. For example, the surface conjugation of triphenylphosphonium to poly(amidoamine) dendrimers targets these dendrimers to mitochondria, indicating potential applications in targeted drug delivery and imaging within biological systems. This modification enhances the dendrimers' cellular uptake and mitochondrial targeting, suggesting its utility in designing more effective therapeutic agents (Biswas et al., 2012).
Safety And Hazards
Future Directions
Future research on triphenylphosphonium compounds is likely to focus on their potential use in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic diseases, and cancer . There is also interest in developing new triphenylphosphonium-based compounds with improved properties .
properties
IUPAC Name |
[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMDSXEQYKHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)
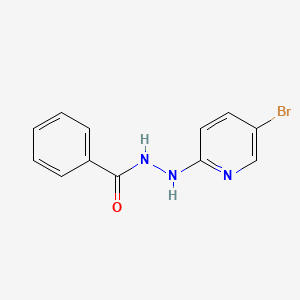
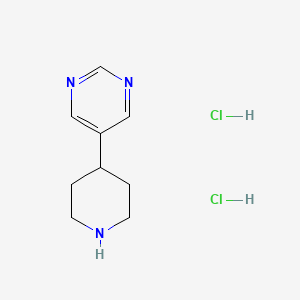
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)

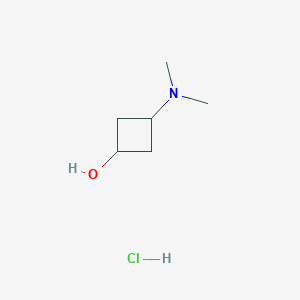
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)

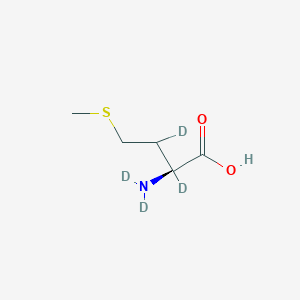
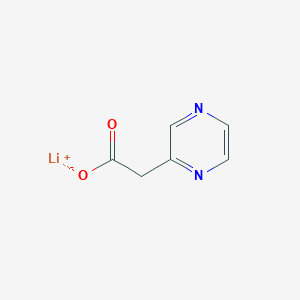
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)